molecular formula C20H25N3O2 B2750978 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea CAS No. 1797022-09-3

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea

Cat. No. B2750978
M. Wt: 339.439
InChI Key: JVFYOYLNWVQYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea is a chemical compound that has recently gained attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as MP-10 and has been shown to have promising effects in various biochemical and physiological processes.

Scientific Research Applications

Protective Groups in Oligoribonucleotide Synthesis

A study by Reese, Serafinowska, and Zappia (1986) discusses a related compound, 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp), highlighting its utility as a protective group in oligoribonucleotide synthesis. The Ctmp group shows acid lability similar to the 4-methoxytetrahydropyran-4-yl (Mthp) protecting group under mild hydrolytic conditions. This property makes it valuable for protecting 2'-hydroxy functions in the synthesis process, showcasing its potential application in nucleic acid research and drug development (Reese et al., 1986).

Inhibition of Soluble Epoxide Hydrolase

Wan et al. (2019) discuss 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent inhibitor of soluble epoxide hydrolase (sEH), used in research for modulating inflammation and protecting against various conditions. Although not the exact compound , TPPU's study emphasizes the relevance of urea derivatives in pharmacological research, particularly in inflammation and neurodegenerative diseases. The metabolism of TPPU, involving oxidation and amide hydrolysis without urea breakdown, provides insights into the pharmacokinetics and safety of such compounds (Wan et al., 2019).

Antiproliferative Activity Against Cancer

Al-Sanea et al. (2018) synthesized derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea and tested them for antiproliferative activity against various cancer cell lines. This study shows the potential of urea derivatives in cancer research, indicating that specific structural modifications can enhance their efficacy against cancer cells. Compounds with certain solvent exposure moieties demonstrated broad-spectrum antiproliferative activity, highlighting the importance of chemical structure in therapeutic effectiveness (Al-Sanea et al., 2018).

Translation Initiation Inhibition for Cancer Therapy

Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as activators of the eIF2α kinase heme-regulated inhibitor, which reduces cancer cell proliferation by inhibiting translation initiation. This research underscores the potential of urea derivatives in developing non-toxic, target-specific anti-cancer agents, offering a novel approach to cancer treatment (Denoyelle et al., 2012).

properties

IUPAC Name

1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-5-7-16(8-6-15)21-20(24)22-17-9-11-18(12-10-17)23-13-3-4-19(14-23)25-2/h5-12,19H,3-4,13-14H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFYOYLNWVQYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)urea

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